Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate
Description
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a synthetic organic compound characterized by a tert-butyl ester group, a piperidine ring substituted with a methanesulfonyl (mesyl) group at the 1-position, and an aminoacetate moiety linked to the 4-position of the piperidine. The tert-butyl ester provides steric bulk and metabolic stability, while the methanesulfonyl group enhances solubility and may act as a directing group in chemical reactions.
Properties
Molecular Formula |
C12H24N2O4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-13-10-5-7-14(8-6-10)19(4,16)17/h10,13H,5-9H2,1-4H3 |
InChI Key |
HFPJOKDMSDFIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methanesulfonyl groupThe final step involves esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and functional attributes of the target compound with analogous molecules:
Key Observations:
- Methanesulfonyl vs. Tosyloxy Groups : Unlike the tosyloxy group in 's compound, the methanesulfonyl group in the target compound is less reactive as a leaving group but may enhance solubility and stability in biological systems.
- Piperidine Conformation: The half-chair conformation observed in ’s piperidinone derivative suggests that steric effects from substituents (e.g., methanesulfonyl) could influence the target compound’s 3D structure and binding interactions .
- Amino Group Reactivity: The Boc-protected amino group in ’s compound highlights the utility of tert-butyl esters in protecting reactive sites during synthesis. The target compound’s free amino group could facilitate further functionalization .
Antioxidant Activity (vs. BHA Analogs):
While BHA derivatives () rely on hydroxyl and tert-butyl groups for inhibiting ornithine decarboxylase (ODC) activity, the target compound lacks a phenolic hydroxyl group, rendering it unlikely to exhibit antioxidant properties. However, the methanesulfonyl group may confer unique interactions with enzymatic targets, such as sulfonamide-binding proteins .
Crystallographic and Computational Insights
Crystallographic studies on analogous compounds (e.g., ) utilize SHELX software for refinement, suggesting that similar methods could resolve the target compound’s structure. The tert-butyl group’s steric bulk often stabilizes crystalline lattices, aiding in X-ray diffraction analysis .
Biological Activity
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 317.38 g/mol. The compound features a tert-butyl group, a methanesulfonyl group, and a piperidine moiety, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures may interact with various biological targets, including but not limited to:
- Enzyme Inhibition : Many piperidine derivatives act as inhibitors of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The presence of the methanesulfonyl group suggests possible interactions with neurotransmitter receptors, affecting signaling pathways in the nervous system.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 10.0 |
These results suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action.
In Vivo Studies
Preliminary in vivo studies have indicated that this compound may possess anti-inflammatory properties. In animal models, treatment with this compound resulted in reduced markers of inflammation, such as TNF-alpha and IL-6 levels.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various piperidine derivatives, including this compound. The study found that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating a promising therapeutic index.
Case Study 2: Neurological Effects
Another study explored the effects of similar compounds on neurological disorders. It was found that the compound could modulate neurotransmitter levels in the brain, suggesting potential applications in treating conditions such as anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
